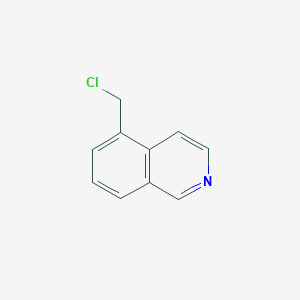

5-(Chloromethyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPWUUQXJDAIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475910 | |

| Record name | 5-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76518-58-6 | |

| Record name | 5-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 5-(Chloromethyl)isoquinoline

Introduction: The Pivotal Role of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the initial, yet most critical, hurdles is the comprehensive characterization of its physicochemical properties. It is here, in the foundational understanding of a compound's behavior in solution and under stress, that we can forecast its potential for success or failure. This guide provides an in-depth technical exploration of two such cornerstone properties—solubility and stability—as they pertain to 5-(Chloromethyl)isoquinoline, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough grasp of these attributes is not merely academic; it is a prerequisite for rational formulation design, predictable pharmacokinetic profiling, and ultimately, the assurance of therapeutic efficacy and safety.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically unfold the narrative of this compound's behavior, beginning with its fundamental characteristics and progressing through a detailed examination of its solubility and stability under various pharmaceutically relevant conditions. The methodologies presented herein are not just procedural checklists but are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible data generation.

Part 1: Core Physicochemical Properties of this compound

This compound belongs to the family of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The isoquinoline scaffold itself is a key structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of a chloromethyl group at the 5-position introduces a reactive site that is both a synthetic handle for further molecular elaboration and a potential liability in terms of stability.

A foundational understanding of the parent isoquinoline molecule provides a predictive basis for the solubility of its derivatives. Isoquinoline is characterized as a colorless, hygroscopic liquid or solid with a low melting point, sparingly soluble in water but readily soluble in common organic solvents such as ethanol, diethyl ether, and acetone. This behavior is attributed to its aromatic nature and the presence of the nitrogen atom, which imparts a degree of polarity.

Part 2: Solubility Profile of this compound

Aqueous solubility is a paramount determinant of a drug candidate's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. The "shake-flask" method is a classic and reliable technique for determining thermodynamic solubility.

Anticipated Solubility in Various Solvents

Table 1: Predicted Solubility of this compound in Common Pharmaceutical Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic isoquinoline core dominates the molecule's properties. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | Similar to water, with minimal expected impact from physiological pH on the non-ionizable chloromethyl group. |

| 0.1 N HCl | Moderately Soluble | Protonation of the isoquinoline nitrogen at acidic pH would form a salt, which is expected to have higher aqueous solubility. |

| 0.1 N NaOH | Sparingly Soluble | No significant change in ionization state is expected at basic pH. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Soluble | A polar protic solvent that can engage in hydrogen bonding and effectively solvate the molecule. |

| Methanol | Soluble | Similar to ethanol, with good solvating power for polar organic molecules. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a robust method for the experimental determination of the thermodynamic solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, methanol).

-

Ensure that a visible excess of solid material remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For aqueous solutions, filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Analyze the diluted sample and calculate the concentration of this compound in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Part 3: Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.

Key Principles of Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound. This level of degradation is generally sufficient to detect and identify the major degradation products without being so extensive that it leads to secondary degradation, complicating the analysis. The primary stress conditions employed are hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Protocol for Forced Degradation of this compound

A prerequisite for these studies is a validated stability-indicating analytical method, typically an HPLC method, that can resolve the parent compound from all potential degradation products.

1. Hydrolytic Degradation:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound and dilute with 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature, collecting samples at appropriate time intervals.

-

Neutralize the samples with 0.1 N HCl prior to analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in water or a buffered solution at pH 7.

-

Incubate at an elevated temperature and collect samples over time.

-

2. Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.

-

Monitor the degradation over time by collecting and analyzing samples.

3. Photolytic Degradation:

-

Expose a solution of this compound in a chemically inert, transparent container to a light source that provides both UV and visible light.

-

A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

-

Analyze the samples at appropriate time points.

4. Thermal Degradation:

-

Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

For solutions, incubate at a high temperature, ensuring the solvent is stable under these conditions.

-

Collect and analyze samples at various time points.

Diagram 2: Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Anticipated Degradation Pathways

The chloromethyl group is an electrophilic site and is susceptible to nucleophilic attack. Therefore, the primary anticipated degradation pathway, particularly under hydrolytic conditions, is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 5-(Hydroxymethyl)isoquinoline.

Diagram 3: Predicted Primary Degradation Pathway of this compound

Caption: Predicted primary degradation pathway.

Further degradation under oxidative or photolytic conditions could involve modifications to the isoquinoline ring system, although these are likely to be secondary pathways.

Part 4: Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.

Key Steps in Method Development and Validation:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve polar degradation products from the more nonpolar parent compound.

-

Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure high sensitivity.

-

Forced Degradation Sample Analysis: The stressed samples are analyzed to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Method Validation: The method is then validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Roadmap for Success

The solubility and stability of this compound are not merely data points but are critical indicators of its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the robust data necessary to make informed decisions in the drug development process. A thorough understanding of a molecule's inherent physicochemical characteristics is the bedrock upon which successful and safe medicines are built.

The Ascendant Role of 5-Substituted Isoquinolines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among the various positional isomers, the 5-substituted isoquinolines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted isoquinoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Part 1: The Synthetic Landscape: Crafting the 5-Substituted Isoquinoline Core

The strategic introduction of substituents at the 5-position of the isoquinoline nucleus is a key step in the development of new drug candidates. The choice of synthetic route is often dictated by the desired functionality and the overall complexity of the target molecule. Modern synthetic approaches have moved beyond classical methods, offering greater efficiency and functional group tolerance.[3]

Foundational Synthetic Strategies

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain relevant for the construction of the core heterocyclic system.[2] However, direct and selective functionalization at the 5-position often requires multi-step sequences. A common and effective strategy involves the use of a pre-functionalized starting material, such as 5-aminoisoquinoline or 5-bromoisoquinoline, which can be readily converted to a wide array of derivatives.

Key Experimental Protocol: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline via the Sandmeyer Reaction

This protocol details a reliable method for the synthesis of 5-chloroisoquinoline, a versatile intermediate for further functionalization. The underlying principle of the Sandmeyer reaction is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a copper(I) halide.

Step 1: Diazotization of 5-Aminoisoquinoline

-

Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

Stir for an additional 15 minutes to ensure complete formation of the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture by the slow addition of a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-chloroisoquinoline.

Modern Synthetic Innovations

Recent advancements in synthetic methodology have provided more direct and efficient routes to 5-substituted isoquinolines. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel annulation strategies.[2] These methods offer significant advantages in terms of atom economy, step efficiency, and the ability to introduce a wide range of functional groups with high regioselectivity.

Caption: Key intermediates in the synthesis of 5-substituted isoquinolines.

Part 2: The Pharmacological Orchestra: Diverse Biological Activities

5-Substituted isoquinolines have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-substituted isoquinolines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of microtubule dynamics.[4][5]

For instance, certain 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[6] The substitution pattern at the 5-position has been found to be crucial for their cytotoxic effects.

| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |

| Isoquinolin-1-ones | Antitumor activity | 3-5 times more active than the lead compound | [7] |

| Isoquinoline-1-carboxaldehyde thiosemicarbazones | Antineoplastic activity in L1210 leukemia | - | [6] |

| Naphthalenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 16.1 µM | [1] |

| Thiophenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 19.8 µM | [1] |

Enzyme Inhibition: A Key to Therapeutic Intervention

Many 5-substituted isoquinolines exert their therapeutic effects by inhibiting specific enzymes. This targeted approach can lead to higher efficacy and reduced side effects.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several 5-substituted isoquinoline derivatives have been identified as potent kinase inhibitors. For example, pyrazolo[3,4-g]isoquinolines have been synthesized and shown to inhibit Haspin kinase with IC50 values in the nanomolar range.[8]

Caption: Mechanism of kinase inhibition by 5-substituted isoquinolines.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have shown promising activity against a range of microbial pathogens.[9][10] Studies have demonstrated that the substitution pattern on the isoquinoline ring is critical for antibacterial potency.[10] For example, certain alkynyl isoquinolines have displayed strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Applications in Neurodegenerative Diseases

Emerging evidence suggests that isoquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[11][12][13] Some isoquinoline compounds have been shown to act as inhibitors of enzymes like acetylcholinesterase, which is a key target in Alzheimer's therapy.[14] The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as neuroprotective agents.

Part 3: Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For 5-substituted isoquinolines, the nature, size, and electronic properties of the substituent at the 5-position can have a profound impact on their biological activity.

Systematic modifications of the 5-substituent have allowed researchers to probe the binding pockets of target proteins and optimize interactions. For example, in the development of antitumor agents, the introduction of different functional groups at the 5-position has led to significant variations in cytotoxicity.[7] These studies provide a roadmap for the design of next-generation 5-substituted isoquinoline-based drugs with improved therapeutic profiles.

Conclusion and Future Perspectives

The 5-substituted isoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse synthetic methodologies available allow for the creation of large and structurally diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores the therapeutic potential of this compound class. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of new 5-substituted isoquinoline-based drugs.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson’s disease [ouci.dntb.gov.ua]

- 12. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemists Have Synthesized New Isoquinoline Derivatives | Technology Networks [technologynetworks.com]

5-(Chloromethyl)isoquinoline: A Versatile Precursor for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] Within this important class of compounds, 5-(chloromethyl)isoquinoline emerges as a highly versatile and reactive precursor for the construction of novel and complex heterocyclic systems. The presence of a benzylic chloride at the C-5 position provides a key handle for a variety of chemical transformations, particularly nucleophilic substitution reactions, enabling the annulation of new rings onto the isoquinoline core. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound as a strategic building block in the design and development of innovative heterocyclic molecules with potential therapeutic applications.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is paramount for its utility as a precursor. Two primary synthetic routes are presented here, offering flexibility based on available starting materials and desired scale.

Modified Pomeranz-Fritsch Reaction and Subsequent Chlorination

A notable method for the synthesis of a chloromethyl isoquinoline derivative involves a modified Pomeranz–Fritsch reaction.[3] This approach begins with the reaction of an appropriate acetophenone derivative with dimethoxyethanamine and a suitable azide under acidic conditions to furnish a triazolo[5,1-a]isoquinoline. Subsequent acid-catalyzed ring opening of the triazole moiety, followed by chlorination using thionyl chloride (SOCl₂), yields the desired chloromethyl isoquinoline derivative.[3]

Conceptual Workflow: Modified Pomeranz-Fritsch Route

Caption: Synthesis of this compound via a modified Pomeranz-Fritsch reaction.

Halogenation of 5-Methylisoquinoline (Proposed Route)

An alternative and more direct approach involves the radical halogenation of 5-methylisoquinoline. While direct literature for this specific transformation on 5-methylisoquinoline is not abundant, the principles of benzylic halogenation are well-established. This method offers a potentially more atom-economical route.

Experimental Protocol: Free-Radical Chlorination of 5-Methylisoquinoline

-

Dissolution: Dissolve 5-methylisoquinoline (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiator Addition: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).

-

Reaction Initiation: Heat the mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table 1: Reagents and Conditions for Proposed Chlorination

| Reagent | Molar Equivalent | Purpose |

| 5-Methylisoquinoline | 1.0 | Starting Material |

| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent |

| Benzoyl Peroxide (BPO) | 0.05 | Radical Initiator |

| Carbon Tetrachloride | - | Solvent |

Reactivity of this compound: A Gateway to Functionalization

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position, which can then be utilized in subsequent intramolecular cyclization reactions to construct novel heterocyclic rings fused to the isoquinoline core.

Logical Relationship: Reactivity and Application

Caption: The reactivity of this compound enables the synthesis of fused heterocycles.

Application in the Synthesis of Novel Heterocycles: Proposed Synthetic Strategies

The true potential of this compound is realized in its application as a precursor for the synthesis of diverse, fused heterocyclic systems. Below are proposed, mechanistically sound synthetic strategies for the construction of novel heterocycles, leveraging the reactivity of the chloromethyl group.

Synthesis of Thieno[2,3-f]isoquinolines

Thieno-fused isoquinolines are an important class of heterocycles with potential applications in materials science and medicinal chemistry.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with methyl thioglycolate (1.1 eq) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. This Sₙ2 reaction will yield the corresponding thioether intermediate.

-

Intramolecular Cyclization (Dieckmann Condensation): Treat the resulting thioether with a strong base, such as sodium ethoxide (NaOEt) in ethanol, and heat to reflux. This will induce an intramolecular Dieckmann condensation, followed by aromatization (e.g., via air oxidation or addition of an oxidizing agent) to afford the thieno[2,3-f]isoquinoline derivative.

Reaction Workflow: Thieno[2,3-f]isoquinoline Synthesis

Caption: Proposed synthesis of thieno[2,3-f]isoquinolines.

Synthesis of Furo[2,3-f]isoquinolines

Analogous to the thieno-fused counterparts, furo[2,3-f]isoquinolines can be synthesized by employing an oxygen-based nucleophile.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with ethyl glycolate (1.1 eq) in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature to form the ether intermediate.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting ether can be cyclized under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at elevated temperatures would promote an intramolecular Friedel-Crafts acylation, followed by dehydration to yield the furo[2,3-f]isoquinoline.

Synthesis of Pyrrolo[2,3-f]isoquinolines

The introduction of a nitrogen-containing ring can be achieved through a similar strategy.

Proposed Experimental Protocol:

-

Nucleophilic Substitution: React this compound (1.0 eq) with ethyl isocyanoacetate (1.1 eq) in the presence of a base such as potassium tert-butoxide in THF to form the corresponding N-substituted intermediate.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization can be promoted by heating, leading to the formation of the pyrrolo[2,3-f]isoquinoline system.

Synthesis of 1,2,3-Triazolo[4,5-f]isoquinolines via Click Chemistry

A modern and highly efficient approach to constructing a triazole ring involves the use of "click chemistry."

Proposed Experimental Protocol:

-

Azide Formation: Convert this compound to 5-(azidomethyl)isoquinoline by reacting it with sodium azide (NaN₃) in a polar aprotic solvent like DMSO. This is a standard and high-yielding Sₙ2 reaction.

-

Huisgen Cycloaddition: The resulting 5-(azidomethyl)isoquinoline can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base like triethylamine) or a ruthenium catalyst to undergo a [3+2] cycloaddition, affording the 1,4-disubstituted 1,2,3-triazole fused to the isoquinoline core.

Table 2: Summary of Proposed Heterocycle Syntheses

| Target Heterocycle | Key Nucleophile | Cyclization Strategy |

| Thieno[2,3-f]isoquinoline | Methyl thioglycolate | Dieckmann Condensation |

| Furo[2,3-f]isoquinoline | Ethyl glycolate | Friedel-Crafts Acylation |

| Pyrrolo[2,3-f]isoquinoline | Ethyl isocyanoacetate | Intramolecular Condensation |

| 1,2,3-Triazolo[4,5-f]isoquinoline | Sodium azide (followed by alkyne) | Huisgen Cycloaddition |

Medicinal Chemistry Implications and Future Perspectives

The ability to readily synthesize a variety of fused heterocyclic systems from this compound opens up new avenues for drug discovery. Each of the proposed heterocyclic scaffolds (thieno-, furo-, pyrrolo-, and triazolo-isoquinolines) possesses a unique electronic and steric profile, offering a diverse chemical space for interaction with biological targets. These novel compounds can be screened for a wide range of pharmacological activities, including but not limited to, kinase inhibition, antiviral activity, and anticancer properties. The modular nature of the proposed synthetic routes allows for the facile introduction of various substituents on the newly formed rings, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Future work in this area should focus on the practical implementation of these proposed synthetic routes to validate their feasibility and optimize reaction conditions. Furthermore, the exploration of a broader range of nucleophiles and cyclization strategies will undoubtedly lead to an even greater diversity of novel heterocyclic structures derived from this compound.

Conclusion

This compound is a valuable and reactive precursor that holds significant promise for the synthesis of novel, complex heterocyclic compounds. Its straightforward synthesis and the high reactivity of the chloromethyl group towards nucleophilic substitution make it an ideal starting point for the construction of fused ring systems. The proposed synthetic strategies outlined in this guide provide a roadmap for researchers to explore new chemical space and develop innovative molecules with potential applications in medicinal chemistry and materials science. The versatility of this precursor ensures its continued importance in the field of heterocyclic chemistry.

References

- 1. Stereoselective synthesis of fused-, spiro- and bridged heterocycles via cyclization of isoquinolinium salts: a recent update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

In Silico Prediction of 5-(Chloromethyl)isoquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a reactive chloromethyl group at the 5-position of the isoquinoline ring system presents a molecule, 5-(Chloromethyl)isoquinoline, with intriguing potential for targeted covalent inhibition and diverse pharmacological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, designed for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to hypothesize potential biological targets, predict bioactivity, and assess its drug-like properties. We will delve into the practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed, field-proven protocols and the scientific rationale behind each step. This guide is structured to be a self-validating system, grounding its predictions in the established bioactivities of structurally related isoquinoline derivatives.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline and its derivatives are integral to a vast array of natural products and synthetic molecules with significant therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[3][4][5][6] Their diverse biological activities often stem from their ability to interact with a range of biological targets, such as protein kinases, topoisomerases, and G-protein coupled receptors.[4][7][8] The subject of this guide, this compound, is a derivative that, to our knowledge, has not been extensively characterized biologically. However, its structural features—the planar, aromatic isoquinoline core and the electrophilic chloromethyl group—suggest a high potential for biological activity. The chloromethyl group, in particular, can act as a reactive handle for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in protein active sites, a mechanism exploited in the design of targeted covalent inhibitors.

This guide will, therefore, treat this compound as a novel chemical entity and apply a battery of computational methods to build a predictive profile of its potential bioactivities and liabilities. Our approach is grounded in the principle of chemical similarity: by analyzing the known biological activities of structurally related isoquinolines, we can infer plausible targets and activities for our molecule of interest.

Strategic In Silico Workflow for Bioactivity Prediction

A robust in silico assessment relies on a multi-pronged approach where the results of different computational methods are integrated to build a comprehensive picture of a molecule's potential. Our workflow is designed to be sequential, with each step informing the next.

Caption: A strategic workflow for the in silico prediction of bioactivity.

Part 1: Target Identification and Hypothesis Generation

Given the lack of direct experimental data for this compound, our first step is to generate hypotheses about its potential biological targets. This is achieved by examining the known activities of structurally similar compounds. Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many isoquinoline-based compounds show antiproliferative effects by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[4] They can also function as inhibitors of microtubule polymerization and topoisomerases.[4]

-

Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors.[7][8] Specific kinases that could be considered as potential targets include serine/threonine kinases like Akt and Haspin kinase.[4][8]

-

Antiviral Activity: Isoquinoline alkaloids have demonstrated antiviral properties against a range of viruses by interfering with viral replication pathways.[5][9]

Based on this, we can hypothesize that this compound may exhibit anticancer or antiviral activity, potentially through the inhibition of protein kinases or other enzymes involved in these disease processes.

In-Depth Methodologies and Protocols

This section provides detailed, step-by-step protocols for the core in silico techniques used in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[10][11][12][13] This allows us to visualize potential binding modes and estimate the strength of the interaction.

-

Preparation of the Receptor and Ligand:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For our case study, let's select a relevant kinase, for instance, Haspin kinase (PDB ID can be searched and chosen based on available structures with bound ligands).

-

Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10][11]

-

Save the prepared receptor in the PDBQT file format.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and save it as a MOL or SDF file.

-

Convert the 2D structure to a 3D conformation using a program like Open Babel.

-

Prepare the ligand in AutoDock Tools by assigning rotatable bonds and saving it in the PDBQT format.

-

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, which can often be inferred from the position of a co-crystallized ligand if available.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.[13]

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

-

Visualize the top-ranked poses in a molecular visualization program to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the chloromethyl group with nearby nucleophilic residues.

-

Caption: A streamlined workflow for molecular docking.

QSAR Modeling: Correlating Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[14][15][16] By building a QSAR model based on known active and inactive isoquinoline derivatives, we can predict the potential activity of this compound.

-

Data Collection and Curation:

-

Compile a dataset of isoquinoline derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values for a particular kinase). This data can be sourced from chemical databases like ChEMBL or PubChem.

-

Curate the dataset to remove duplicates and ensure consistency in the biological activity data.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, 3D descriptors). This can be done using software like RDKit or PaDEL-Descriptor.

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.[14]

-

Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a QSAR model that correlates the calculated descriptors with the biological activity for the training set.[15]

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).[15]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Caption: A generalized workflow for building a predictive QSAR model.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[17][18] By generating a pharmacophore model from a set of known active isoquinoline derivatives, we can screen for other molecules, including this compound, that fit this model.

-

Ligand Set Preparation:

-

Select a set of structurally diverse but functionally related active isoquinoline derivatives that bind to the same target.

-

Generate low-energy 3D conformations for each ligand.

-

-

Pharmacophore Feature Identification:

-

Model Generation and Validation:

-

Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.

-

Validate the pharmacophore model by screening a database containing both active and inactive compounds (decoys). A good model should be able to enrich the active compounds from the decoys.[19]

-

-

Screening of this compound:

-

Fit the 3D structure of this compound to the validated pharmacophore model to assess its potential to interact with the target in a similar manner to the known active compounds.

-

Caption: A workflow for generating and validating a ligand-based pharmacophore model.

ADMET Prediction: Assessing Drug-Likeness and Safety

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[20] This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.

-

Input Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

-

Prediction using Web Servers and Libraries:

-

Utilize free and open-source tools for ADMET prediction. Several user-friendly web servers like SwissADME and ProTox-II are available.[20][21]

-

For more programmatic control and batch processing, libraries like RDKit in Python can be used to calculate various physicochemical properties and predict ADMET parameters.[22]

-

-

Analysis of Predicted Properties:

-

Analyze the predicted ADMET profile, paying close attention to key parameters summarized in the table below.

-

| Property Category | Key Parameters | Predicted Value for this compound | Interpretation |

| Absorption | Lipinski's Rule of Five | To be calculated | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | To be predicted | Predicts intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | To be predicted | Assesses potential for CNS activity or side effects. |

| Plasma Protein Binding | To be predicted | Influences the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | To be predicted | Predicts potential for drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | To be predicted | Indicates a potential route of elimination. |

| Toxicity | Hepatotoxicity | To be predicted | Assesses the risk of liver damage. |

| Carcinogenicity | To be predicted | Predicts the potential to cause cancer. | |

| Mutagenicity (Ames test) | To be predicted | Assesses the potential to cause DNA mutations. |

Integrated Bioactivity Profile and Future Directions

By integrating the results from molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, we can construct a comprehensive in silico bioactivity profile for this compound. This profile will include:

-

A prioritized list of potential biological targets.

-

Predicted binding modes and affinities for these targets.

-

Quantitative predictions of its potential biological activity.

-

An assessment of its drug-likeness and potential safety liabilities.

It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The findings from this computational workflow should be used to guide the design of focused in vitro and in vivo experiments to confirm the predicted bioactivities and further explore the therapeutic potential of this compound. Future studies should aim to synthesize this compound and test its activity against the predicted targets in relevant biological assays.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound, a novel compound with potential therapeutic value. By leveraging a combination of molecular docking, QSAR modeling, pharmacophore generation, and ADMET prediction, we can generate valuable hypotheses about its biological targets, efficacy, and safety profile. This approach, grounded in the known bioactivities of related isoquinoline derivatives, provides a powerful and cost-effective strategy for prioritizing and guiding the experimental investigation of new chemical entities in the early stages of drug discovery.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. static.igem.wiki [static.igem.wiki]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 15. neovarsity.org [neovarsity.org]

- 16. Basics of QSAR Modeling | PDF [slideshare.net]

- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

Methodological & Application

Synthetic Protocol for Nucleophilic Substitution of 5-(Chloromethyl)isoquinoline: A Guide for Researchers

Introduction: The Significance of the 5-Substituted Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic bioactive molecules.[1] Its derivatives are integral to medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anesthetic, antihypertensive, and antiretroviral properties. The strategic functionalization of the isoquinoline skeleton is paramount for modulating the biological activity and pharmacokinetic profiles of these compounds. The 5-position of the isoquinoline ring is a key site for modification, and 5-(chloromethyl)isoquinoline serves as a versatile and highly reactive intermediate for introducing a diverse range of functionalities at this position. This application note provides a detailed guide to the synthetic protocols for the nucleophilic substitution of this compound, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel 5-substituted isoquinoline derivatives.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent isoquinoline ring system stabilizes the transition state of nucleophilic substitution reactions. The primary mechanism for the substitution of the benzylic chlorine is a bimolecular nucleophilic substitution (SN2) reaction.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, leading to a concerted displacement of the chloride ion. The rate of this reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they solvate the cation but not the anion, thereby increasing the effective nucleophilicity of the attacking species.

Caption: General SN2 mechanism for the nucleophilic substitution of this compound.

Safety and Handling Precautions

General Experimental Workflow

The following diagram outlines a typical workflow for the nucleophilic substitution of this compound, from reaction setup to product purification and characterization.

Caption: A generalized workflow for the synthesis and purification of 5-substituted isoquinolines.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various classes of nucleophiles.

Protocol 1: Synthesis of 5-(Aminomethyl)isoquinoline Derivatives

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 5-(aminomethyl)isoquinoline derivatives. A base is typically added to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme: Isoquinoline-CH₂Cl + R¹R²NH → Isoquinoline-CH₂NR¹R² + HCl

Materials and Equipment:

-

This compound (or its hydrochloride salt)

-

Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

-

Anhydrous polar aprotic solvent (e.g., DMF, MeCN)

-

Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Step-by-Step Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.2 eq.) and potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)isoquinoline derivative.

| Parameter | Condition |

| Solvent | DMF, MeCN |

| Base | K₂CO₃, Et₃N |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Protocol 2: Synthesis of 5-(Alkoxymethyl)isoquinoline Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis can be adapted for the preparation of 5-(alkoxymethyl)isoquinoline derivatives by reacting this compound with an alkoxide. The alkoxide can be pre-formed or generated in situ using a strong base.

Reaction Scheme: Isoquinoline-CH₂Cl + R-ONa → Isoquinoline-CH₂OR + NaCl

Materials and Equipment:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe))

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.2 eq.) to a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 5-(alkoxymethyl)isoquinoline.

| Parameter | Condition |

| Solvent | THF, DMF |

| Base | NaH, NaOMe |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Purification | Column Chromatography |

Protocol 3: Synthesis of 5-(Arylthiomethyl)isoquinoline Derivatives

Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Reaction Scheme: Isoquinoline-CH₂Cl + R-SNa → Isoquinoline-CH₂SR + NaCl

Materials and Equipment:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃))

-

Solvent (e.g., ethanol, DMF)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

-

Dissolve the thiol (1.1 eq.) in a solution of sodium hydroxide (1.2 eq.) in ethanol.

-

Add this compound (1.0 eq.) to the solution and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition |

| Solvent | Ethanol, DMF |

| Base | NaOH, Na₂CO₃ |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Purification | Column Chromatography |

Protocol 4: Synthesis of 5-(Azidomethyl)isoquinoline

The introduction of an azide group provides a versatile synthetic handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry reactions.

Reaction Scheme: Isoquinoline-CH₂Cl + NaN₃ → Isoquinoline-CH₂N₃ + NaCl

Materials and Equipment:

-

This compound

-

Sodium azide (NaN₃)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq.) in DMF.

-

Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.

-

The crude 5-(azidomethyl)isoquinoline is often used in the next step without further purification. If necessary, it can be purified by column chromatography.

| Parameter | Condition |

| Solvent | DMF, DMSO |

| Reagent | Sodium Azide (NaN₃) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography (if necessary) |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base is also crucial; a stronger, non-nucleophilic base might be required for less reactive nucleophiles.

-

Side Product Formation: In some cases, elimination reactions can compete with substitution, especially with sterically hindered nucleophiles or at higher temperatures. Using a less hindered base or milder reaction conditions can help to minimize side product formation. Over-alkylation can be an issue with primary amines; using an excess of the amine can sometimes mitigate this.

-

Purification Challenges: The basic nature of the isoquinoline nitrogen can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape and separation. Recrystallization is also a viable purification method for solid products.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse library of 5-substituted isoquinoline derivatives. The nucleophilic substitution reactions at the benzylic position proceed efficiently under relatively mild conditions with a variety of nucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions and appropriate purification techniques are key to achieving high yields and purity of the desired products.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1566098A - Preparation method and application of a class of isoquinoline compounds and salts thereof - Google Patents [patents.google.com]

- 3. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceuticals. Its rigid framework and the presence of a basic nitrogen atom make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and highly functional group tolerant approach to molecular diversification.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-(chloromethyl)isoquinoline as a key building block. The benzylic chloride at the 5-position serves as a versatile handle for introducing a wide range of molecular fragments through Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This generalized scheme highlights the key stages from reaction setup to product isolation.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or its ester) and an organic halide.[1][2] In the context of this compound, this reaction allows for the facile synthesis of 5-arylmethyl- and 5-vinylmethylisoquinoline derivatives.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the organoboron species to facilitate transmetalation.

References

A Robust and Selective Protocol for the Synthesis of 5-(Aminomethyl)isoquinoline via the Delépine Reaction

An Application Note and Protocol for the Synthesis of 5-(Aminomethyl)isoquinoline

Abstract

5-(Aminomethyl)isoquinoline is a valuable bifunctional building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active compounds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 5-(aminomethyl)isoquinoline from its precursor, 5-(chloromethyl)isoquinoline. The chosen method is the Delépine reaction, a classic and reliable technique for preparing primary amines from active alkyl halides.[2] This protocol emphasizes scientific integrity, providing a rationale for each step and highlighting safety considerations. It is designed for researchers, chemists, and drug development professionals seeking a reproducible and high-yielding synthetic route.

Introduction and Strategic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids like papaverine and morphine, as well as synthetic drugs.[1][3] Functionalization of the isoquinoline ring is crucial for modulating biological activity, and the introduction of an aminomethyl group at the C5 position provides a versatile handle for further chemical elaboration.

The conversion of a reactive benzylic halide, such as this compound, to the corresponding primary amine presents a common synthetic challenge. While several methods exist, many suffer from significant drawbacks:

-

Direct Ammonolysis: The reaction of alkyl halides with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, complicating purification and reducing the yield of the desired product.[4][5]

-

Gabriel Synthesis: This method effectively produces pure primary amines but requires harsh hydrolytic conditions or the use of hydrazine, a toxic reagent, to cleave the phthalimide intermediate.[6][7]

-

Azide Reduction: While efficient, this two-step route involves the generation of a potentially explosive organic azide intermediate and the use of highly toxic sodium azide.[8][9]

In contrast, the Delépine reaction offers a superior strategy for this specific transformation. Named after French chemist Stéphane Marcel Delépine, this method involves two main stages: the SN2 reaction of the alkyl halide with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt, followed by acid-catalyzed hydrolysis to cleanly liberate the primary amine.[2][10] The key advantages of the Delépine reaction are its selectivity for primary amines, the use of readily available and stable reagents, and generally mild reaction conditions.[11]

This protocol leverages these advantages to provide a robust pathway to high-purity 5-(aminomethyl)isoquinoline.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct, sequential steps within a one-pot procedure.

Overall Transformation:

Step 1: Formation of the Quaternary Ammonium Salt The reaction is initiated by a nucleophilic substitution (SN2) reaction where the nitrogen of hexamethylenetetramine attacks the electrophilic benzylic carbon of this compound.[11] This displaces the chloride ion and forms a stable quaternary hexamethylenetetraminium salt. This salt is often insoluble in nonpolar organic solvents like chloroform, causing it to precipitate from the reaction mixture, which facilitates its isolation and purification.[12]

Step 2: Acid Hydrolysis The isolated salt is subsequently hydrolyzed under acidic conditions, typically by refluxing in ethanolic hydrochloric acid.[2] The acidic medium catalyzes the decomposition of the hexamethylenetetramine cage structure, releasing the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form an acetal with the ethanol solvent).[11][12]

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store under inert gas. Corrosive. |

| Hexamethylenetetramine (HMTA) | ≥99% | Commercially Available | Hygroscopic. Keep container tightly closed. |

| Chloroform (CHCl₃) | Anhydrous, ≥99% | Commercially Available | Toxic and Carcinogenic. Use in a fume hood. |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Commercially Available | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Corrosive. Handle with extreme care. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Corrosive. |

| Dichloromethane (DCM) | Reagent Grade | Commercially Available | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | |

| Deionized Water (H₂O) | Laboratory Supply |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Synthetic Procedure

Step A: Formation of the Hexamethylenetetraminium Salt

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.1 mmol, 1.0 equiv).

-

Add 50 mL of anhydrous chloroform to dissolve the starting material.

-

To this solution, add hexamethylenetetramine (HMTA) (4.34 g, 31.0 mmol, 1.1 equiv) in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~60°C) with vigorous stirring.

-

Within 1-2 hours, a white precipitate of the quaternary ammonium salt should begin to form.[12]

-

Maintain the reflux for 4-6 hours to ensure complete reaction. Monitor the reaction by TLC (thin-layer chromatography) by checking for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold chloroform (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the salt under vacuum. The salt is typically used in the next step without further purification.[11]

Step B: Hydrolysis and Product Isolation

-

Transfer the dried quaternary ammonium salt to a 250 mL round-bottom flask.

-

Prepare the hydrolysis solution by carefully adding 30 mL of concentrated hydrochloric acid to 90 mL of ethanol in a separate beaker (perform in an ice bath and in a fume hood).

-

Add the ethanolic HCl solution to the flask containing the salt.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (~80-85°C) with stirring.

-

Maintain the reflux for 8-12 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and transfer it to a rotary evaporator.

-

Remove the ethanol and excess HCl under reduced pressure to obtain a solid or viscous oil.

-

Dissolve the residue in 50 mL of deionized water.

-

Cool the aqueous solution in an ice bath and basify by slowly adding a 5 M sodium hydroxide (NaOH) solution until the pH is >12. This converts the amine hydrochloride salt to the free amine.

-

Transfer the basic aqueous solution to a 500 mL separatory funnel and extract the product with dichloromethane (DCM) (4 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude 5-(aminomethyl)isoquinoline.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane, with 1% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-(aminomethyl)isoquinoline as a pure solid or oil.

Visualization of the Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 5-(aminomethyl)isoquinoline.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

This compound: This is a reactive benzylic chloride and should be handled with care. It is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Chloroform: Chloroform is a suspected carcinogen and is toxic upon inhalation and ingestion.[2] Handle only in a fume hood.

-

Concentrated HCl: Highly corrosive and causes severe burns. The addition of HCl to ethanol is exothermic and should be done slowly and in an ice bath.

-

Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. The dissolution and neutralization reactions are highly exothermic.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No precipitate forms in Step A. | Reaction has not initiated or is incomplete. Impure starting materials. | Ensure reagents are anhydrous. Extend the reflux time. Confirm the identity and purity of starting materials via NMR or other analytical techniques. |

| Low yield of quaternary salt. | Salt may have some solubility in the solvent. Incomplete reaction. | After cooling to room temperature, cool the mixture in an ice bath for a longer duration (1-2 hours) to maximize precipitation. |

| Incomplete hydrolysis in Step B. | Insufficient reflux time or acid concentration. | Extend the reflux time to 24 hours. Ensure the ethanolic HCl solution was prepared correctly with concentrated acid. |

| Product is difficult to extract from the aqueous layer. | The aqueous layer is not sufficiently basic. Emulsion formation. | Re-check the pH of the aqueous layer and add more NaOH if necessary to ensure it is strongly basic (pH > 12). To break emulsions, add a small amount of brine and swirl gently. |

| Product streaks on TLC plate during chromatography. | Amines are basic and can interact strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize the silica gel surface and ensure sharp, well-defined spots. |

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Delépine reaction - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]